5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Übersicht

Beschreibung

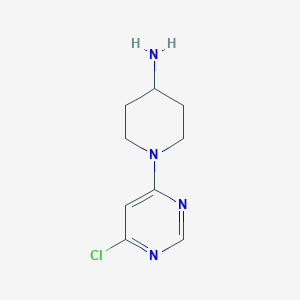

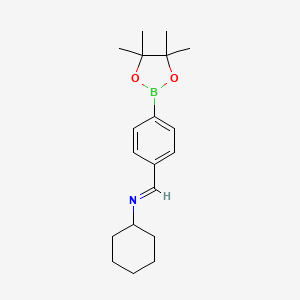

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a chemical compound used in scientific research . It exhibits unique properties that allow for diverse applications, ranging from drug synthesis to catalysis. The empirical formula of this compound is C6H2F4INO3S and it has a molecular weight of 371.05 .

Molecular Structure Analysis

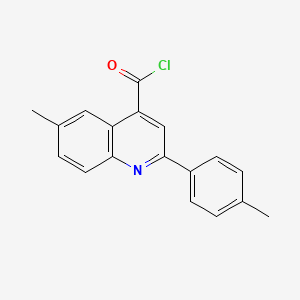

The molecular structure of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate can be represented by the SMILES stringFc1cnc(OS(=O)(=O)C(F)(F)F)c(I)c1 . The InChI key for this compound is FGMROSXFLPQCML-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Fluorination Reagents

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is involved in several chemical processes, especially in the realm of electrophilic fluorination. Its structural analogs, like N-fluoropyridinium trifluoromethanesulfonate, have been recognized for their role as electrophilic fluorinating agents. The precise structural analysis of such compounds, including the determination of bond lengths like the N-F bond, is crucial for understanding their chemical behavior and applications in various reactions (Banks et al., 2003).

Synthesis and Application in Organic Chemistry

The compound is a part of a broader class of reagents used extensively in organic synthesis. For instance, it is related to N-fluoro amines and their analogues, which are pivotal in the synthesis and application of fluorinating compounds containing N–F bonds. These compounds are categorized into neutral and ionic reagents, and their fluorinating activity varies based on their structure and the nature of the solvent, significantly impacting the synthesis of various classes of organic compounds (Furin & Fainzil’berg, 2000).

Electrophilic Reagents for Trifluoromethylthiolation

The compound belongs to the class of electrophilic reagents used for trifluoromethylthiolation. These reagents are instrumental in the pharmaceutical, agrochemical, and materials sciences, especially for the introduction of the trifluoromethylthio group into drug molecules. The development of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents, which can easily introduce the trifluoromethylthio group at the desired positions of the drug molecule at a late stage of drug development, is a significant advancement in this field (Shao et al., 2015).

Role in Synthesis of Substituted Furans

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is also crucial in the synthesis of highly substituted furans, providing a method for the generation of diverse furans. The ability to generate these compounds, especially under specific conditions like room temperature, highlights its significance in complex organic syntheses (Li et al., 2012).

Development of N-F Fluorinating Agents

The development and application of N-F fluorinating agents, a category to which 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate belongs, have been pivotal in organic chemistry. The unique properties of fluorine make fluorinated organic compounds highly attractive in various research areas. These agents are important due to their easy handling and application in various reactions (Umemoto et al., 2021).

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used and safety data sheets should be consulted when handling this compound .

Eigenschaften

IUPAC Name |

(5-fluoro-3-iodopyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMROSXFLPQCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147799 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate | |

CAS RN |

1261365-53-0 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)